5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a unique combination of bromine, chlorine, sulfur, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine-2,4,6(1H,3H,5H)-trione core through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would include the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine and chlorine substituents can be reduced to their corresponding hydrogen derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom with an amine can produce an amino derivative .
Scientific Research Applications
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, disrupting cellular processes, or inducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile: Shares similar halogen and aromatic features.
(S)-(5-bromo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone: Contains similar bromine and chlorine substituents
Uniqueness
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a furan ring with bromine, chlorine, and sulfur substituents, which imparts distinct chemical and biological properties not commonly found in other compounds .
Properties
IUPAC Name |
5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O4S/c16-11-6-8(5-10-12(20)18-15(22)19-13(10)21)23-14(11)24-9-3-1-7(17)2-4-9/h1-6H,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLTSALDSIFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(O2)C=C3C(=O)NC(=O)NC3=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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